Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16353369
Molecular Formula: C18H18F3N3O5
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18F3N3O5 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25) |
| Standard InChI Key | NAKFWFLOBNDAMC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is C₁₈H₁₇F₃N₃O₅, with a molecular weight of 413.3 g/mol. The quinoline core is substituted at position 4 with a hydroxy group (-OH) and at position 8 with a trifluoromethoxy group (-OCF₃). The piperazine ring is connected to the quinoline via a carbonyl group at position 3, while the ethyl carboxylate moiety is esterified to the piperazine nitrogen (Figure 1).
Key Structural Attributes:
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Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.
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Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability, influencing membrane permeability.
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Piperazine-Carbonyl Linkage: Introduces conformational flexibility and hydrogen-bonding capacity, critical for target binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step processes, typically beginning with the preparation of the substituted quinoline core, followed by piperazine coupling and esterification (Table 1).
Table 1: Representative Synthesis Steps
Key Challenges
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Regioselectivity: Ensuring precise substitution at positions 4 and 8 on the quinoline ring requires controlled reaction conditions .
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Stability of Intermediates: The trifluoromethoxy group’s electron-withdrawing nature can destabilize intermediates, necessitating low-temperature protocols.
Physicochemical Properties
Predicted Properties
Computational models suggest the following characteristics (Table 2):
Table 2: Physicochemical Profile
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.6 | XLOGP3 | |
| Solubility (Water) | 0.0934 mg/mL | ESOL | |
| TPSA | 52.73 Ų | SILICOS-IT | |
| GI Absorption | High | BOILED-Egg |
Spectroscopic Data
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¹H NMR: Peaks at δ 3.15 ppm (piperazine -CH₂), δ 6.68–7.45 ppm (aromatic protons) .
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).
Biological Activity and Research Findings
Mechanistic Insights
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Target Engagement: The carbonyl group facilitates hydrogen bonding with enzymatic active sites, while the piperazine ring enables π-π stacking with aromatic residues .
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Metabolic Stability: The trifluoromethoxy group reduces oxidative metabolism, prolonging half-life.
Applications and Future Directions
Pharmaceutical Development
This compound’s modular structure makes it a candidate for:
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Kinase Inhibitors: Targeting EGFR or VEGFR in oncology.
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Antimicrobial Agents: Addressing multidrug-resistant pathogens .
Synthetic Chemistry
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